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Compound of Interest

Compound Name: Piperazine hydrobromide

CAS No.: 59813-07-9

Cat. No.: B8821808

Get Quote

Executive Summary
Piperazine hydrobromide is a highly versatile, nitrogen-containing heterocyclic salt that

serves as a foundational intermediate in pharmaceutical synthesis and drug development. This

technical whitepaper provides an in-depth analysis of its structural formula, physicochemical

properties, and mechanistic applications. By combining analytical characterization with field-

proven experimental protocols, this guide equips researchers with the authoritative grounding

required to leverage piperazine hydrobromide in complex synthetic workflows, such as

palladium-catalyzed cross-couplings and the development of neuroactive or anthelmintic

agents.

Chemical Identity & Structural Formula
Piperazine is a six-membered alicyclic heterocycle containing two nitrogen atoms at opposite

positions (1,4-diazacyclohexane). In its hydrobromide salt form (1:1 ratio), one of the secondary

amines is protonated by hydrobromic acid, yielding a stable, water-soluble crystalline solid ()[1].

The structural rigidity of the piperazine ring, which predominantly adopts a chair conformation,
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is a critical feature in medicinal chemistry, allowing for predictable spatial orientation of

substituents.

The protonation of a single nitrogen atom (pKa ~9.8) while leaving the second nitrogen (pKa

~5.6) available for nucleophilic attack is a key strategic advantage in asymmetric synthesis and

mono-alkylation/arylation reactions.
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Fig 1: Chemical logic of piperazine hydrobromide salt formation.
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Physicochemical Properties & Analytical
Characterization
Understanding the exact physicochemical profile of piperazine hydrobromide is essential for

optimizing reaction conditions, particularly in anhydrous catalytic cycles where moisture or

incorrect stoichiometric ratios can quench transition metal catalysts.

Property Value
Clinical/Synthetic
Relevance

Molecular Formula C₄H₁₀N₂·HBr (or C₄H₁₁BrN₂)
Dictates stoichiometric

calculations in synthesis[1].

Molecular Weight 167.05 g/mol
Essential for precise molarity in

LC-MS and NMR[1].

Exact Mass 166.01 g/mol
Target m/z for high-resolution

mass spectrometry.

CAS Registry Number 59813-07-9
Primary identifier for regulatory

compliance.

PubChem CID 3014804
Database cross-referencing for

structural data.

SMILES String C1CNCCN1.Br
Computational modeling and

cheminformatics[1].

Stereocenters 0 (Achiral)
Simplifies downstream chiral

resolution needs[1].

Mechanistic Role in Drug Development
Piperazine is widely recognized as a "privileged scaffold" in drug discovery. Its incorporation

into a drug molecule often improves aqueous solubility, modulates lipophilicity, and enhances

binding affinity to specific biological targets.

1. Anthelmintic Applications: Historically, piperazine salts have been utilized as highly effective

anthelmintic agents. The mechanism of action involves acting as a low-affinity agonist at
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gamma-aminobutyric acid (GABA) receptors on the nematode muscle membrane (). This

binding triggers the opening of chloride ion channels, leading to an influx of Cl⁻ ions. The

resulting hyperpolarization of the muscle cell membrane causes flaccid paralysis of the

parasite, allowing it to be expelled from the host's gastrointestinal tract via normal peristalsis.
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Fig 2: Mechanism of action for piperazine-induced anthelmintic paralysis.
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2. Synthesis of CNS Therapeutics: In modern neuropharmacology, piperazine hydrobromide
is a critical building block for synthesizing serotonin (5-HT) receptor modulators (). For

example, the synthesis of advanced antidepressants relies heavily on the N-arylation of

piperazine derivatives. The hydrobromide salt provides a stable, easily handled precursor for

these complex cross-coupling reactions.

Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems. The causality behind each methodological choice is explicitly detailed to aid

in troubleshooting and optimization.

Protocol 1: Analytical Verification of Piperazine
Hydrobromide via LC-MS
Objective: To confirm the identity and purity of the piperazine hydrobromide precursor before

deployment in sensitive catalytic reactions.

Sample Preparation: Dissolve 1 mg of piperazine hydrobromide in 1 mL of LC-MS grade

water/methanol (50:50 v/v).

Causality: The high polarity of the salt requires an aqueous component for complete

dissolution, while methanol aids in electrospray ionization (ESI) efficiency.

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient

elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile

(Mobile Phase B).

Causality: Formic acid ensures the piperazine remains fully protonated, preventing peak

tailing and improving retention time consistency.

Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the

protonated piperazine cation [M+H]⁺ at m/z 87.09.

Causality: Since the hydrobromide salt dissociates in solution, the positive mode will

exclusively detect the organic base.
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Counter-Ion Validation: Switch to ESI- mode to monitor the bromide anion [M-H]⁻ at m/z 79

and 81.

Causality: Observing the characteristic ~1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br confirms the

presence of the hydrobromide counter-ion, validating the salt form.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig
Amination
Objective: To synthesize an N-aryl piperazine intermediate using piperazine hydrobromide
and an aryl halide.

Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq),

piperazine hydrobromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP ligand (0.04 eq), and

sodium tert-butoxide (NaOtBu) (3.0 eq) in anhydrous toluene.

Causality: An excess of strong base (3.0 eq) is strictly required—one equivalent

neutralizes the hydrobromide salt to liberate the free amine, while the remaining

equivalents deprotonate the amine during the catalytic cycle to facilitate coordination to

the palladium center.

Degassing: Purge the mixture with ultra-pure nitrogen gas for 15 minutes.

Causality: Palladium(0) catalysts are highly susceptible to oxidation. Removing dissolved

oxygen prevents catalyst deactivation and homocoupling side reactions.

Reaction Execution: Heat the mixture to 90°C for 12 hours under continuous magnetic

stirring.

Causality: Elevated temperatures provide the activation energy required for the

challenging reductive elimination step of the catalytic cycle.

Workup & Purification: Cool to room temperature, quench with water, and extract with ethyl

acetate. Filter the organic layer through a pad of Celite to remove palladium black.

Concentrate in vacuo and purify via silica gel flash chromatography.
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Causality: Celite filtration prevents transition metal contamination in the final product,

which is a critical quality attribute for pharmaceutical-grade intermediates.

Aryl Halide + Piperazine HBr

Oxidative Addition

Pd Catalyst & Ligand
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Fig 3: Catalytic cycle of Pd-catalyzed amination using piperazine hydrobromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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